molecular formula C11H12ClNO B2452744 (E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine CAS No. 341967-00-8

(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine

Cat. No.: B2452744
CAS No.: 341967-00-8
M. Wt: 209.67
InChI Key: PBHCUGBOUOHXDP-NTUHNPAUSA-N
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Description

(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a 4-chlorophenyl ring, with an ethylidene linkage to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine typically involves the reaction of 4-chlorophenylcyclopropyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine
  • (E)-N-{1-[2-(4-bromophenyl)cyclopropyl]ethylidene}hydroxylamine
  • (E)-N-{1-[2-(4-methylphenyl)cyclopropyl]ethylidene}hydroxylamine

Uniqueness

(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(NE)-N-[1-[2-(4-chlorophenyl)cyclopropyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHCUGBOUOHXDP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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